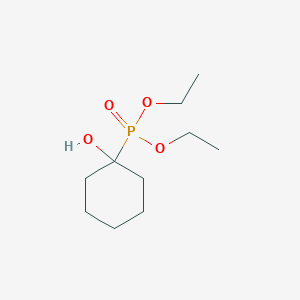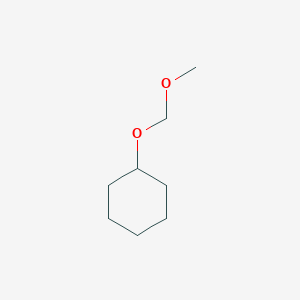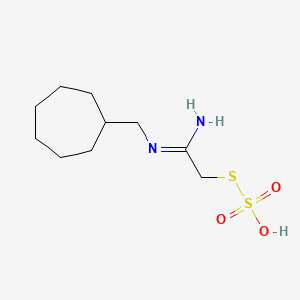
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate: is an organic compound that contains sulfur, nitrogen, and carbon atoms It is part of the thiosulfate family, which is known for its diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cycloheptylmethylamine with carbon disulfide and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiosulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: It can also be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
Biology:
- Studied for its potential role in biological systems, particularly in sulfur metabolism and signaling pathways.
Medicine:
- Investigated for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of its thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Sodium thiosulfate: A well-known thiosulfate compound used in medicine and industry.
Ammonium thiosulfate: Commonly used in fertilizers and photographic processing.
Uniqueness: S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which includes a cycloheptylmethylamidino group
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propiedades
Número CAS |
40283-61-2 |
|---|---|
Fórmula molecular |
C10H20N2O3S2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcycloheptane |
InChI |
InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
Clave InChI |
SCKFQSRDBBHBAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



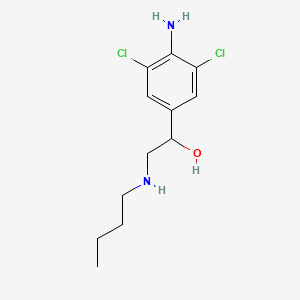


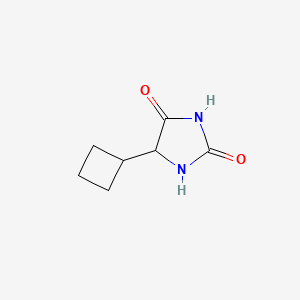
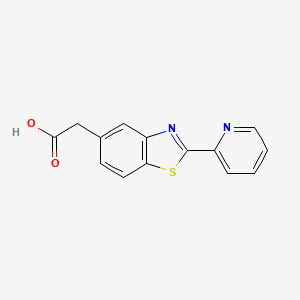
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
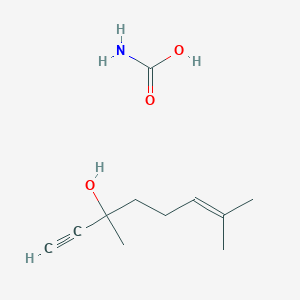
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
